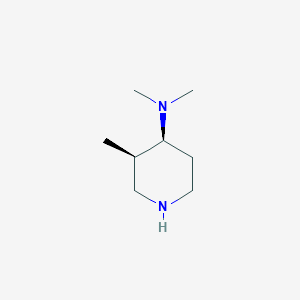

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine

Vue d'ensemble

Description

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-N,N,3-Trimethylpiperidin-4-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired reduction. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted piperidine derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of (3R,4S)-N,N,3-Trimethylpiperidin-4-amine typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. Common methods include:

- Reduction of Ketones or Imines: Utilizing chiral reducing agents under controlled conditions to achieve the target compound.

- Catalytic Hydrogenation: Industrial production often employs high-pressure hydrogen gas with metal catalysts like palladium or platinum to enhance efficiency.

Chemical Reactions

The compound can undergo various reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Forms N-oxides or other oxidized derivatives using agents like hydrogen peroxide. |

| Reduction | Further reduction can yield fully saturated amine derivatives using lithium aluminum hydride or sodium borohydride. |

| Substitution | The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides. |

Medicinal Chemistry

This compound is used as a building block in synthesizing complex organic molecules, particularly pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for developing treatments for various diseases, including neurological disorders.

Case Studies

-

Neurotransmitter Interaction:

Preliminary studies indicate that this compound may selectively bind to neurotransmitter receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective properties. This makes it a candidate for further research into its therapeutic effects on conditions like depression and anxiety. -

Enzyme Mechanism Studies:

The compound has been utilized in studying enzyme mechanisms due to its ability to act as a ligand in receptor binding studies. Its stereochemistry plays a crucial role in binding affinity and specificity.

Biological Applications

The compound's unique structure allows it to interact with specific molecular targets, which is vital for understanding its pharmacological profile. Research has shown that it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in producing specialty chemicals and agrochemicals. Its versatile reactivity allows for the synthesis of various valuable compounds.

Mécanisme D'action

The mechanism of action of (3R,4S)-N,N,3-Trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways and exerting its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4S)-4-Methyl-3-hexanol: Another chiral compound with a similar stereochemistry but different functional groups.

(3R,4S)-1-[6-(6-Methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine: A compound with a similar chiral configuration but a different core structure.

Uniqueness

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine is unique due to its specific piperidine ring structure and the presence of three methyl groups, which influence its chemical reactivity and biological activity. Its distinct stereochemistry also sets it apart from other similar compounds, making it a valuable molecule for various applications.

Activité Biologique

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential analgesic properties and interactions with opioid receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of three methyl groups attached to the nitrogen atom and a specific stereochemistry at the 3 and 4 positions. Its molecular formula is C₉H₁₈N₂, and it exhibits a basic piperidine framework that is common among various pharmacologically active compounds.

The compound has been studied for its interaction with the μ-opioid receptor (MOR), which plays a crucial role in mediating analgesic effects. Research indicates that this compound acts as an agonist at this receptor, leading to its analgesic properties. Mechanistic studies have shown that it elicits its effects through an active metabolite that binds to the MOR, enhancing pain relief while potentially minimizing side effects associated with traditional opioid analgesics .

Analgesic Properties

In preclinical studies, this compound demonstrated potent analgesic activity. For instance, it exhibited effective ED50 values of 0.54 mg/kg in hot plate tests and 0.021 mg/kg in anti-writhing models, indicating strong efficacy in pain management . These results suggest that this compound may provide an alternative to conventional opioids with fewer side effects.

Opioid Receptor Interaction

Studies have shown that the compound selectively binds to opioid receptors, particularly the μ-receptor. It has been classified as a nonselective pure opioid antagonist in certain contexts but exhibits agonistic properties under specific conditions . The structure-activity relationship (SAR) studies further elucidate how modifications to the piperidine structure can influence receptor selectivity and potency.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have confirmed that this compound interacts with multiple opioid receptors (μ, κ, δ) but primarily exhibits agonistic behavior at the μ receptor. This duality in activity highlights its potential versatility as both an analgesic and a research tool for understanding opioid receptor dynamics .

- SAR Analysis : Research has focused on understanding how variations in the piperidine structure affect biological activity. For example, substituting different groups at the 3 or 4 positions can lead to significant changes in receptor binding affinity and functional outcomes. This has been illustrated through comparative studies of various analogues .

- Pharmacokinetics : Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. The compound shows promising bioavailability profiles that could enhance its therapeutic applicability .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂ |

| ED50 (Hot Plate Test) | 0.54 mg/kg |

| ED50 (Anti-Writhing Test) | 0.021 mg/kg |

| Receptor Affinity | μ-opioid receptor |

| Mechanism | Agonist |

Propriétés

IUPAC Name |

(3R,4S)-N,N,3-trimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVOPHDUSUCYND-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.